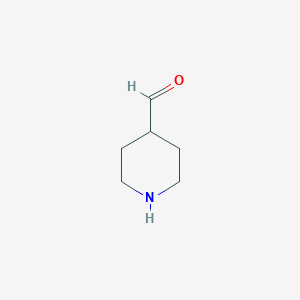

Piperidine-4-carbaldehyde

Overview

Description

Piperidine-4-carbaldehyde (CAS: 50675-20-2) is a heterocyclic organic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It features a six-membered piperidine ring with an aldehyde group at the 4-position. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its storage requires an inert atmosphere at -20°C to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of pyridine-4-carboxaldehyde. This method involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group in piperidine-4-carbaldehyde undergoes nucleophilic additions with amines, alcohols, and organometallic reagents.

Key Reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) under mild acidic conditions to form imine derivatives. For example:

This reaction is critical in synthesizing bioactive compounds and metal-organic frameworks .

-

Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl carbon, yielding secondary alcohols. The reaction is typically performed in anhydrous ether .

Oxidation and Reduction

The aldehyde group is redox-active, enabling transformations into carboxylic acids or alcohols.

Oxidation:

-

Carboxylic Acid Formation : Oxidation with KMnO₄ or CrO₃ converts the aldehyde to piperidine-4-carboxylic acid. For example:

This pathway is useful for synthesizing chiral building blocks .

Reduction:

-

Primary Alcohol Synthesis : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to piperidine-4-methanol. The reaction is stereospecific, retaining the piperidine ring’s conformation .

Cyclization and Condensation Reactions

The aldehyde participates in cyclization and condensation processes to form heterocycles.

Knoevenagel Condensation:

This compound reacts with active methylene compounds (e.g., malononitrile) in the presence of a base (e.g., piperidine) to form α,β-unsaturated derivatives. For example:

This reaction is pivotal in synthesizing conjugated systems for optoelectronic materials .

Intramolecular Cyclization:

Under acidic conditions, the aldehyde reacts with proximal amino groups to form bicyclic structures. For example:

Such reactions are exploited in alkaloid synthesis .

Functional Group Interconversion

The aldehyde serves as a precursor for other functional groups.

Acetal Formation:

Reacts with diols (e.g., ethylene glycol) under acid catalysis to form acetals, protecting the aldehyde during multi-step syntheses:

This strategy is common in natural product synthesis .

Reductive Amination:

Combines with primary amines and reducing agents (e.g., NaBH₃CN) to form secondary amines:

This method is widely used in pharmaceutical chemistry .

Comparative Reaction Data

Mechanistic Insights

-

Acid/Base Catalysis : Piperidine’s basic nitrogen facilitates deprotonation in condensations, lowering activation barriers (e.g., ΔG‡ ≈ 19–22 kcal/mol in Knoevenagel reactions) .

-

Steric Effects : The piperidine ring’s conformation influences regioselectivity in cyclization reactions .

-

Solvent Effects : Methanol enhances nucleophilic attack rates by stabilizing transition states via hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry Applications

Piperidine derivatives, including piperidine-4-carbaldehyde, are integral to the development of numerous pharmaceuticals. The following table summarizes some key applications:

Synthetic Pathways

The synthesis of this compound derivatives often involves various innovative methods:

- Vinylogous Mannich Reactions : This method allows for the formation of complex piperidine structures through three-component reactions, enhancing the diversity of synthesized compounds .

- Aza-Michael Reactions : These reactions provide an efficient pathway to create chiral 2-substituted 4-piperidones, which can be further modified to yield potent acetylcholinesterase inhibitors like donepezil .

Case Study 1: Thiosemicarbazones as DHFR Inhibitors

A study investigated a series of 4-piperidine-based thiosemicarbazones for their inhibitory activity against DHFR. The compounds exhibited IC50 values ranging from 13.70 µM to 47.30 µM, demonstrating significant potential as therapeutic agents targeting DHFR-related diseases .

Case Study 2: GPR119 Agonists

Research highlighted the synthesis of GPR119 agonists derived from this compound, showcasing their efficacy in managing type II diabetes. The structural modifications on the piperidine ring were crucial for enhancing biological activity .

Mechanism of Action

The mechanism of action of piperidine-4-carbaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that interact with molecular targets. For example, in medicinal chemistry, this compound derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-4-carbaldehyde

- Molecular Formula: C₆H₅NO (m/z 108)

- Key Differences :

- The piperidine ring in piperidine-4-carbaldehyde is saturated, while pyridine-4-carbaldehyde contains an aromatic pyridine ring.

- In matrix-assisted laser desorption/ionization (MALDI) assays, pyridine-4-carbaldehyde exhibits a signal intensity conversion factor of 4.6 , slightly lower than this compound’s 4.8 , suggesting reduced ionization efficiency due to aromaticity .

- Applications: Pyridine derivatives are more commonly used in coordination chemistry due to their Lewis basicity.

1-(6-Methylpyrazin-2-yl)this compound

- Molecular Formula : C₁₁H₁₅N₃O (m/z 206.12878)

- Predicted collision cross-section (CCS) for [M+H]+ is 147.6 Ų, higher than unsubstituted this compound, indicating altered mass spectrometry behavior . Applications: Such derivatives are explored in drug discovery for kinase inhibition or PROTAC (proteolysis-targeting chimera) development .

1-(Pentan-3-yl)this compound

- Molecular Formula: C₁₁H₂₁NO (m/z 183.16231)

- Key Differences :

- The pentan-3-yl group introduces hydrophobicity, reducing aqueous solubility compared to the parent compound.

- CCS for [M+H]+ is 150.0 Ų , reflecting steric effects from the branched alkyl chain .

- Applications: Lipophilic analogs are used in prodrug design or as intermediates in agrochemical synthesis.

1-(Pyridin-3-ylmethyl)this compound

- Molecular Formula : C₁₂H₁₄N₂O (CAS: 937796-16-2)

- Increased molecular weight (vs. 113.16 g/mol for this compound) alters pharmacokinetic properties such as bioavailability .

Structural and Functional Impact of Substituents

Electron-Donating/Accepting Groups

- Aldehyde Group : The reactive aldehyde in this compound participates in Schiff base formation, enabling conjugation with amines in drug-linker systems .

- Ethoxycarbonyl Derivatives : For example, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: 16780-05-5) has a Log S value of -2.1 , indicating lower solubility than the aldehyde due to the ester group .

Stereochemical Modifications

- Diastereomeric derivatives like 2R,4R-2-Methyl-1-(S-1-phenylethyl)this compound (3b) and its 2R,4S-isomer (3′b) demonstrate the importance of stereochemistry in pharmacological activity. For instance, diastereomer ratios (e.g., 1.16:1) influence crystallization and purification outcomes .

Data Tables

Table 1: Key Properties of this compound and Analogs

Table 2: Mass Spectrometry Data

| Compound | [M+H]+ (m/z) | Collision Cross-Section (Ų) |

|---|---|---|

| This compound | 114.09 | Not reported |

| 1-(6-Methylpyrazin-2-yl)this compound | 206.12878 | 147.6 |

| 1-(Pentan-3-yl)this compound | 183.16231 | 150.0 |

Biological Activity

Piperidine-4-carbaldehyde, a compound with the molecular formula CHNO, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is characterized by a piperidine ring with an aldehyde group at the 4-position. Its structure allows for various modifications, leading to a range of derivatives with enhanced biological activities. The compound's reactivity is primarily attributed to the aldehyde functional group, which can participate in nucleophilic addition reactions, making it a versatile building block in organic synthesis.

Biological Activity Spectrum

Recent studies have highlighted the broad biological activity spectrum of this compound and its derivatives:

- Anticancer Properties : Several derivatives have shown potent cytostatic effects against various cancer cell lines. For instance, compounds derived from this compound exhibited higher potency than standard chemotherapeutic agents like curcumin and melphalan against leukemia and solid tumor cell lines .

- Anti-inflammatory Effects : Research indicates that certain piperidine derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells, suggesting potential applications in treating inflammatory diseases .

- Antiviral Activity : this compound derivatives have been evaluated for their antiviral properties, particularly against HIV-1. Some compounds demonstrated comparable inhibitory activity to established CCR5 inhibitors, indicating their potential as antiviral agents .

The biological activities of this compound are mediated through various mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication .

- Receptor Modulation : Piperidine derivatives can interact with neurotransmitter receptors and ion channels, influencing neuronal signaling pathways. This interaction is crucial for developing treatments for central nervous system disorders .

Table 1: Summary of Biological Activities of this compound Derivatives

Synthetic Approaches

The synthesis of this compound derivatives often involves multi-step organic reactions. For example, a recent study utilized the aza-Michael reaction to create diverse piperidine structures that were subsequently tested for biological activity . This approach emphasizes the importance of structural modification in enhancing pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperidine-4-carbaldehyde, and how do reaction conditions influence yield?

this compound is typically synthesized via oxidation of piperidine derivatives or reductive amination of aldehyde precursors. For example, it can be prepared by Swern oxidation of 4-hydroxypiperidine or via Pd-catalyzed cross-coupling reactions. Yield optimization requires careful control of temperature (e.g., −78°C for Swern oxidation to avoid over-oxidation) and stoichiometric ratios of reagents like oxalyl chloride . Analytical techniques such as NMR (¹H and ¹³C) and HPLC are critical for purity validation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H NMR signals at δ 9.6–9.8 ppm confirm the aldehyde proton, while piperidine ring protons appear between δ 1.5–3.0 ppm.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) achieve baseline separation of impurities .

- Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 128.1. Cross-referencing with databases like NIST ensures accuracy .

Q. How should researchers design solubility and stability studies for this compound in aqueous and organic solvents?

Solubility tests should use standardized protocols (e.g., shake-flask method) across pH 2–12 buffers and solvents (DMSO, ethanol). Stability studies require accelerated degradation tests under UV light, heat (40–60°C), and varying humidity. LC-MS monitoring identifies degradation products, such as oxidized piperidine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions (e.g., Ugi or Mannich reactions)?

The aldehyde group acts as an electrophile, while the piperidine nitrogen serves as a nucleophile or base. In Ugi reactions, DFT calculations suggest that steric hindrance from the piperidine ring influences imine intermediate formation rates. Kinetic studies (e.g., stopped-flow UV-Vis) reveal second-order dependence on aldehyde and amine concentrations .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration variations). Researchers should:

- Replicate experiments with standardized protocols (e.g., identical cell lines and incubation times).

- Perform dose-response curves in triplicate.

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Q. What strategies optimize this compound’s stability in long-term drug delivery studies?

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent aldehyde oxidation.

- Encapsulation : Use PLGA nanoparticles (size <200 nm) to shield the compound from hydrolytic degradation.

- Real-time stability monitoring : Employ HPLC-UV at 0, 3, 6, and 12 months under ICH guidelines (25°C/60% RH) .

Q. How does this compound’s conformational flexibility impact its role in PROTAC design?

Molecular dynamics simulations (e.g., AMBER force fields) show that the piperidine ring’s chair-to-boat transitions affect linker orientation in PROTACs. This flexibility can enhance or hinder ternary complex formation (target-PROTAC-E3 ligase). Researchers should use X-ray crystallography to validate binding poses and optimize linker length (e.g., 8–12 Å) .

Q. Methodological Frameworks

Q. What PICOT criteria are relevant for preclinical studies involving this compound?

- Population : In vitro cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : Dose-dependent exposure to this compound derivatives.

- Comparison : Positive controls (e.g., doxorubicin) and vehicle-only groups.

- Outcome : Apoptosis markers (caspase-3 activation) measured via flow cytometry.

- Time : 24–72-hour incubation periods .

Q. How can researchers apply the FINER criteria to evaluate the feasibility of novel this compound projects?

- Feasible : Ensure access to chiral starting materials and anaerobic reaction setups.

- Interesting : Target understudied applications (e.g., neuroinflammation modulation).

- Novel : Focus on unexplored derivatives (e.g., spirocyclic analogs).

- Ethical : Adhere to NIH guidelines for animal studies (IACUC approval).

- Relevant : Align with NIH priorities (e.g., antimicrobial resistance) .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound assays?

Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves (variable slope). Report Hill coefficients and 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and justify exclusions in supplementary materials .

Q. How should researchers address reproducibility challenges in this compound synthesis?

Properties

IUPAC Name |

piperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVXPXCISZSDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560989 | |

| Record name | Piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50675-20-2 | |

| Record name | 4-Piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.